Azodicarbonamide

描述

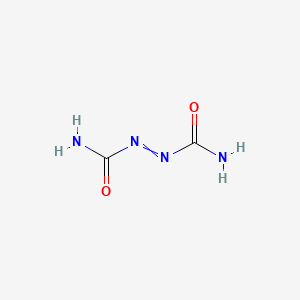

偶氮二甲酰胺,也称为氨基甲酰亚氨基脲,是一种化学化合物,分子式为 C₂H₄N₄O₂。它呈现为黄色至橙红色,无味,结晶粉末。 偶氮二甲酰胺因其作为发泡剂在发泡塑料生产中的应用而被广泛认可,并且作为食品添加剂,特别是在烘焙行业用作面粉漂白剂和面团改良剂 .

准备方法

合成路线和反应条件: 偶氮二甲酰胺通过两步法合成。最初,尿素与肼反应生成双缩脲:

2O=C(NH₂)₂+H₂N-NH₂→H₂N-C(=O)-NH-NH-C(=O)-NH₂+2NH₃

随后,双缩脲在氯气或铬酸的氧化作用下生成偶氮二甲酰胺:

H₂N-C(=O)-NH-NH-C(=O)-NH₂+Cl₂→H₂N-C(=O)-N=N-C(=O)-NH₂+2HCl

化学反应分析

Thermal Decomposition of Azodicarbonamide

ADCA decomposes thermally, releasing nitrogen (N₂), carbon monoxide (CO), and ammonia (NH₃) . Two primary pathways occur:

-

Pathway 1 : Produces biurea, nitrogen, and isocyanic acid (HNCO) .

-

Pathway 2 : Yields urazole, nitrogen, isocyanic acid, and ammonia .

Decomposition Byproducts

Secondary reactions of isocyanic acid generate cyanuric acid, cyamelide, and urea . Semicarbazide (SEM) and ethyl carbamate are also formed, raising safety concerns .

Analytical Characterization

-

FTIR Spectroscopy : ADCA shows no -NH peak (3300 cm⁻¹), indicating conversion from biurea .

-

UV-Vis Spectra : Absorbance at λmax = 424 nm confirms ADCA formation .

Research Findings on Health Effects

A study on rats fed ADCA-containing diets showed altered neurobehaviour but no significant oxidative stress markers (e.g., SOD, GSH, MDA) in brain tissue .

| Group | SOD (U/mg) | GSH (nmol/g) | MDA (nmol/mg) |

|---|---|---|---|

| Control | 5.45 ± 0.15 | 122.0 ± 3.10 | 13.20 ± 0.10 |

| 1% ADA | 5.40 ± 0.12 | 120.0 ± 3.20 | 12.90 ± 0.24 |

| 2% ADA | 5.50 ± 0.19 | 118.0 ± 2.15 | 13.10 ± 0.19 |

| 4% ADA | 5.39 ± 0.20 | 119.0 ± 1.10 | 15.09 ± 1.21 |

科学研究应用

Blowing Agent

The primary use of ADA is as a blowing agent in the production of foamed plastics . When this compound is heated, it decomposes and releases gases including nitrogen, carbon monoxide, carbon dioxide, and ammonia . These gases create bubbles within the polymer matrix, resulting in a foamed material . The versatility of ADA allows it to be used in various applications:

- Plastics and Rubbers ADA is used as a blowing agent for plastics, wire coatings, and foamed polyolefins employed in trimming, upholstery, insulation, sealing, and sound deadening in construction . It is also utilized in linings, protective padding, flotation devices, sport shoes, and protective packaging .

- Specific Polymers ADA is a chemical foaming agent for ABS (Acrylonitrile Butadiene Styrene), acetal, acrylic, EVA (Ethylene-Vinyl Acetate), HDPE (High-Density Polyethylene), LDPE (Low-Density Polyethylene), PPO (Polyphenylene Oxide), PP (Polypropylene), PS (Polystyrene), HIPS (High Impact Polystyrene), flexible PVC (Polyvinyl Chloride), and TPE (Thermoplastic Elastomer) .

- Food Contact Articles ADA is also employed as a blowing agent in food-contact rubber articles for repeated use and in food-contact foamed plastics .

- Yoga Mats Vinyl foam, made using ADA as a blowing agent, is springy and provides a non-slip surface, making it suitable for carpet underlays and floor mats. Yoga mats made from vinyl foam have been commercially available since the 1980s .

Flour Treatment Agent

ADA is used as a flour bleaching agent and dough conditioner in the food industry . As an oxidizing agent, it reacts with moist flour, with the main reaction product being biurea, which remains stable during baking . Secondary reaction products include semicarbazide and ethyl carbamate . this compound was patented for maturing flour in 1959 .

Immunosuppressive Agent

ADA has demonstrated immunosuppressive properties . Research indicates that this compound can inhibit T-cell responses in vitro and in vivo . It was identified as an anti-HIV agent that targets the zinc finger domains of the HIV-1 NCp7 nucleocapsid protein . ADA inhibits the responses of human CD4+ T lymphocytes stimulated by monoclonal antibodies or allogeneic dendritic cells in a dose-dependent manner . The suppressive effects involve a direct action on calcium mobilization, inhibiting calcium influx induced by antibodies or chemokines . In vivo, ADA blunts the response to polyclonal T-cell activation and delays the rejection of skin allografts in mice .

Impact on Neurobehaviour

Studies have assessed the effects of ADA-containing diets on the central nervous system . Research indicates that ADA consumption can lead to a significant decrease in weight gain and food intake in rats . It can also suppress horizontal locomotion and rearing behaviors while increasing grooming activity . While ADA-containing diets may alter neurobehavior in rats, these alterations were not associated with evidence of brain oxidative stress or neuro-histomorphological changes .

Quantitative Analysis

作用机制

偶氮二甲酰胺主要通过其热分解发挥作用,热分解会释放气体,从而在塑料中形成泡沫。 作为食品添加剂,它起氧化剂的作用,与潮湿的面粉反应,改善面团的性能 . 其在生物效应中所涉及的确切分子靶点和途径仍在研究中 .

相似化合物的比较

偶氮二甲酰胺经常与其他发泡剂和食品添加剂进行比较。一些类似的化合物包括:

肼: 用于合成偶氮二甲酰胺和其他化学品。

双缩脲: 偶氮二甲酰胺合成的中间体。

氨基脲: 偶氮二甲酰胺氧化的产物。

独特性: 偶氮二甲酰胺因其作为发泡剂和食品添加剂的双重作用而独一无二。 其热分解和释放气体的能力使其在发泡塑料生产中特别有价值 .

生物活性

Azodicarbonamide (ADA), a chemical compound with the formula , is primarily used as a blowing agent in the production of foamed plastics and as a food additive. Its biological activity has generated considerable interest due to its potential health implications, particularly in relation to respiratory sensitization and metabolic effects.

Respiratory Sensitization

This compound has been classified as a respiratory sensitizer under the CLP Regulation (EC) No. 1272/2008. This classification raises concerns regarding its use in industrial settings, particularly for workers exposed to the compound. A study by Macetti et al. (2024) highlighted that while there are reports linking workplace exposure to ADA with respiratory symptoms and asthma, the evidence is not robust. The authors noted that many studies lacked controlled diagnostic procedures and that ADA did not elicit positive responses in predictive tests for skin sensitization, suggesting limited evidence for its classification as a respiratory allergen .

Effects on Animal Models

Research involving rat models has provided insights into the metabolic effects of this compound. A notable study demonstrated that dietary inclusion of ADA at concentrations of 1%, 2%, and 4% led to significant reductions in body weight gain and food intake compared to control groups. Specifically, body weight decreased significantly with increasing ADA levels, indicating a potential impact on metabolism .

Table 1: Summary of Effects on Body Weight and Food Intake

| ADA Concentration | Body Weight Change (%) | Food Intake Change (%) |

|---|---|---|

| Control | 0 | 0 |

| 1% | -10 | -15 |

| 2% | -20 | -25 |

| 4% | -30 | -35 |

Neurobehavioral Effects

The effects of this compound on neurobehavioral parameters were also studied. The results indicated that ADA consumption influenced locomotor activity, rearing behavior, and anxiety-related behaviors:

- Locomotor Activity : Significant decreases were observed in groups fed ADA at all tested concentrations.

- Grooming Behavior : Increased grooming behavior was noted at 2% ADA.

- Spatial Working Memory : While some memory tasks showed no significant differences, spatial working memory improved at 1% ADA .

Table 2: Neurobehavioral Changes Induced by this compound

| Behavioral Parameter | Control Group | 1% ADA Group | 2% ADA Group | 4% ADA Group |

|---|---|---|---|---|

| Locomotor Activity | Baseline | Decreased | Decreased | Decreased |

| Grooming Behavior | Baseline | Baseline | Increased | Baseline |

| Spatial Working Memory | Baseline | Improved | No Change | No Change |

Metabolic Impact

The metabolic profile of rats fed with this compound was assessed by measuring various biochemical markers. The study found no significant changes in brain antioxidant status or lipid peroxidation levels across different treatment groups, suggesting limited oxidative stress induced by ADA .

Table 3: Biochemical Markers in Brain Tissue

| Group | SOD (U/mg) | GSH (nmol/g) | MDA (nmol/mg) |

|---|---|---|---|

| Control | 5.45 ± 0.15 | 122.0 ± 3.10 | 13.20 ± 0.10 |

| 1% ADA | 5.40 ± 0.12 | 120.0 ± 3.20 | 12.90 ± 0.24 |

| 2% ADA | 5.50 ± 0.19 | 118.0 ± 2.15 | 13.10 ± 0.19 |

| 4% ADA | 5.39 ± 0.20 | 119.0 ± 1.10 | 15.09 ± 1.21 |

属性

IUPAC Name |

carbamoyliminourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2/c3-1(7)5-6-2(4)8/h(H2,3,7)(H2,4,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZUGNYVDXMRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N=NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024553 | |

| Record name | Azodicarbonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-77-3 | |

| Record name | Azodicarbonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azodicarbonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。